![molecular formula C21H16ClF2NO3 B5249910 4-[(4-chlorobenzyl)oxy]-N-(2,4-difluorophenyl)-3-methoxybenzamide](/img/structure/B5249910.png)
4-[(4-chlorobenzyl)oxy]-N-(2,4-difluorophenyl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-chlorobenzyl)oxy]-N-(2,4-difluorophenyl)-3-methoxybenzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a complex structure with multiple functional groups, including a chlorobenzyl ether, difluorophenyl, and methoxybenzamide moiety, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorobenzyl)oxy]-N-(2,4-difluorophenyl)-3-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Chlorobenzyl Ether: The initial step involves the reaction of 4-chlorobenzyl alcohol with a suitable base (e.g., sodium hydride) and a halogenating agent (e.g., thionyl chloride) to form 4-chlorobenzyl chloride.
Etherification: The 4-chlorobenzyl chloride is then reacted with 3-methoxyphenol in the presence of a base (e.g., potassium carbonate) to form 4-[(4-chlorobenzyl)oxy]-3-methoxybenzene.
Amidation: The final step involves the reaction of 4-[(4-chlorobenzyl)oxy]-3-methoxybenzene with 2,4-difluoroaniline in the presence of a coupling agent (e.g., EDCI or DCC) to form the target compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-chlorobenzyl)oxy]-N-(2,4-difluorophenyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorobenzyl ether can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂) in acidic or basic media.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), or sodium borohydride (NaBH₄).
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃), or other strong bases in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzyl ethers.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-[(4-chlorobenzyl)oxy]-N-(2,4-difluorophenyl)-3-methoxybenzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe or ligand in studies involving enzyme inhibition, receptor binding, or cellular signaling pathways. Its structural features make it a candidate for investigating interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions, such as cancer, inflammation, or infectious diseases.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or electronic materials. Its chemical stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-[(4-chlorobenzyl)oxy]-N-(2,4-difluorophenyl)-3-methoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The compound’s structural features allow it to fit into binding sites on target proteins, influencing their function through various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(4-chlorobenzyl)oxy]-N-(2,4-difluorophenyl)-3-hydroxybenzamide
- 4-[(4-chlorobenzyl)oxy]-N-(2,4-difluorophenyl)-3-aminobenzamide
- 4-[(4-chlorobenzyl)oxy]-N-(2,4-difluorophenyl)-3-nitrobenzamide
Uniqueness
Compared to similar compounds, 4-[(4-chlorobenzyl)oxy]-N-(2,4-difluorophenyl)-3-methoxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. The presence of both electron-withdrawing (chlorobenzyl, difluorophenyl) and electron-donating (methoxy) groups allows for a diverse range of chemical transformations and interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-N-(2,4-difluorophenyl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF2NO3/c1-27-20-10-14(21(26)25-18-8-7-16(23)11-17(18)24)4-9-19(20)28-12-13-2-5-15(22)6-3-13/h2-11H,12H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPERDALBLUGZMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)F)F)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
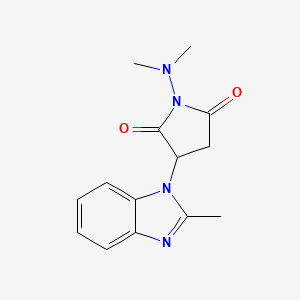
![2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[(3-methyl-4-pyridinyl)methyl]acetamide](/img/structure/B5249858.png)
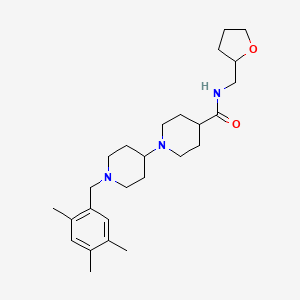
![N~2~-(2,5-dichlorophenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5249862.png)
![2-(methylthio)-4-[(5-nitro-2-furyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5249869.png)
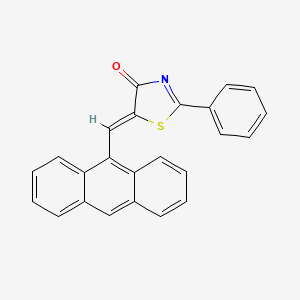
![N-cyclopentyl-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5249873.png)
![METHYL 5-METHYL-7-(3-NITROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B5249877.png)
![[1-[(2-Aminopyrimidin-5-yl)methyl]-4-(3-phenylpropyl)piperidin-4-yl]methanol](/img/structure/B5249882.png)
![4-[(phenylacetyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5249890.png)
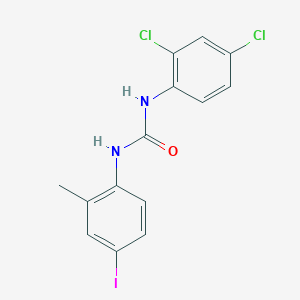

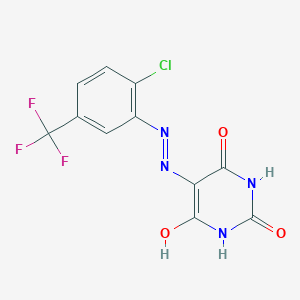
![N-(4-methylphenyl)-N'-({5-[(3-oxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-furyl}methyl)ethanediamide](/img/structure/B5249919.png)
